molecular formula C20H32N2O3 B11983131 N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanehydrazide

N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanehydrazide

Cat. No.: B11983131
M. Wt: 348.5 g/mol
InChI Key: GDAFTKXYMJEPGC-LTGZKZEYSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and dodecanohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified by recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to an amine.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted phenolic derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanohydrazide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanohydrazide involves its ability to form stable complexes with metal ions. This is facilitated by the hydrazone linkage and the phenolic hydroxyl group, which can coordinate with metal centers. The compound’s bioactivity is attributed to its ability to interact with biological targets, potentially disrupting microbial cell walls or scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]dodecanohydrazide is unique due to its long aliphatic chain, which imparts distinct physicochemical properties. This makes it particularly suitable for applications requiring amphiphilic characteristics, such as in surfactants or membrane studies.

Properties

Molecular Formula

C20H32N2O3

Molecular Weight

348.5 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]dodecanamide

InChI

InChI=1S/C20H32N2O3/c1-3-4-5-6-7-8-9-10-11-12-20(24)22-21-16-17-13-14-18(23)19(15-17)25-2/h13-16,23H,3-12H2,1-2H3,(H,22,24)/b21-16+

InChI Key

GDAFTKXYMJEPGC-LTGZKZEYSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)N/N=C/C1=CC(=C(C=C1)O)OC

Canonical SMILES

CCCCCCCCCCCC(=O)NN=CC1=CC(=C(C=C1)O)OC

Origin of Product

United States

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